molecular formula C9H13BrN2O2 B13328039 4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole

4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole

Cat. No.: B13328039
M. Wt: 261.12 g/mol
InChI Key: VRNGWJLKJMZXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a 2,2-dimethoxycyclobutyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 2,2-dimethoxycyclobutyl group: This step involves the reaction of the pyrazole derivative with a suitable cyclobutyl precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The presence of the cyclobutyl group allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole
  • 4-Fluoro-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole
  • 4-Iodo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole

Comparison

Compared to its analogs, 4-Bromo-1-(2,2-dimethoxycyclobutyl)-1H-pyrazole exhibits unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s reactivity, binding affinity, and biological activity. The cyclobutyl group also adds to its uniqueness by providing steric hindrance and influencing the overall molecular conformation.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

4-bromo-1-(2,2-dimethoxycyclobutyl)pyrazole

InChI

InChI=1S/C9H13BrN2O2/c1-13-9(14-2)4-3-8(9)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3

InChI Key

VRNGWJLKJMZXLK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1N2C=C(C=N2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.